molecular formula C7H15ClFNO B1447338 (4-Fluoroazepan-4-yl)methanol hydrochloride CAS No. 1823319-26-1

(4-Fluoroazepan-4-yl)methanol hydrochloride

Cat. No.: B1447338
CAS No.: 1823319-26-1
M. Wt: 183.65 g/mol
InChI Key: HXHPLSNVNVJGGM-UHFFFAOYSA-N
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Description

(4-Fluoroazepan-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H15ClFNO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen.

Preparation Methods

The synthesis of (4-Fluoroazepan-4-yl)methanol hydrochloride typically involves the reaction of 4-fluoroazepane with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

(4-Fluoroazepan-4-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or acetonitrile.

Scientific Research Applications

(4-Fluoroazepan-4-yl)methanol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in treating neurological disorders and other medical conditions.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of (4-Fluoroazepan-4-yl)methanol hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and affecting various physiological processes. The exact pathways and molecular targets involved are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

(4-Fluoroazepan-4-yl)methanol hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

(4-fluoroazepan-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO.ClH/c8-7(6-10)2-1-4-9-5-3-7;/h9-10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHPLSNVNVJGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)(CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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